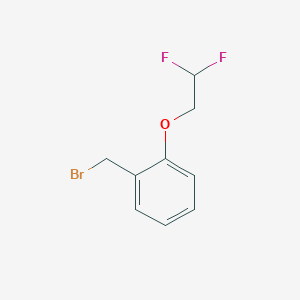

2-(2,2-Difluoroethoxy)benzyl bromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2,2-Difluoroethoxy)benzyl bromide is a versatile chemical compound with the molecular formula C9H9BrF2O. It is characterized by the presence of a benzyl bromide group attached to a difluoroethoxy substituent. This compound has garnered significant attention in various fields of scientific research due to its unique chemical structure and potential biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Difluoroethoxy)benzyl bromide typically involves the bromination of benzylic compounds. One efficient method for preparing benzylic bromides is the use of N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4) under reflux conditions. The reaction is catalyzed by benzoyl peroxide, and the resulting polybrominated mixtures are selectively debrominated using diethyl phosphite and N,N-diisopropylethylamine to yield the desired monobromides .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, are common in industrial settings to achieve the desired product quality .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,2-Difluoroethoxy)benzyl bromide undergoes various chemical reactions, including:

Nucleophilic Substitution (SN2): This compound readily participates in nucleophilic substitution reactions, where the bromide group is replaced by a nucleophile.

Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different functional groups.

Common Reagents and Conditions

Nucleophilic Substitution: Typical reagents include sodium hydroxide (NaOH), ammonia (NH3), and thiols.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Major Products Formed

Nucleophilic Substitution: The major products are the corresponding substituted benzyl derivatives, such as benzyl alcohols, benzyl amines, and benzyl thiols.

Oxidation: Oxidation can lead to the formation of benzaldehydes or benzoic acids, depending on the reaction conditions.

Wissenschaftliche Forschungsanwendungen

2-(2,2-Difluoroethoxy)benzyl bromide has a wide range of applications in scientific research:

Organic Synthesis: It serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Pharmaceutical Development: The compound’s unique structure makes it a valuable building block in the development of new drugs and therapeutic agents.

Biological Studies: Researchers use this compound to study the effects of difluoroethoxy substituents on biological activity and molecular interactions.

Material Science: It is employed in the synthesis of advanced materials, such as polymers and dendrimers, due to its reactivity and functional group compatibility.

Wirkmechanismus

The primary mechanism of action for 2-(2,2-Difluoroethoxy)benzyl bromide involves nucleophilic substitution reactions. The bromide group acts as a leaving group, allowing nucleophiles to attack the electrophilic carbon center. This results in the formation of new carbon-nucleophile bonds and the release of bromide ions. The compound’s reactivity is influenced by the electron-withdrawing effects of the difluoroethoxy group, which enhances the electrophilicity of the carbon center .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Benzyl Bromide: A simpler analog without the difluoroethoxy substituent.

2-(2,2-Difluoroethoxy)benzyl Chloride: Similar structure but with a chloride instead of a bromide group.

3-(2,2-Difluoroethoxy)benzyl Bromide: A positional isomer with the difluoroethoxy group at the meta position.

Uniqueness

2-(2,2-Difluoroethoxy)benzyl bromide stands out due to the presence of the difluoroethoxy group, which significantly enhances its reactivity and selectivity in various chemical reactions. This unique feature makes it a valuable compound in synthetic chemistry and pharmaceutical research.

Biologische Aktivität

2-(2,2-Difluoroethoxy)benzyl bromide is a synthetic organic compound with significant potential in various biological applications. Its unique chemical structure, featuring a difluoroethoxy group, enhances its reactivity and biological properties. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry and organic synthesis.

- Chemical Formula : C₉H₈BrF₂O

- Molecular Weight : 251.06 g/mol

- CAS Number : 1179229-29-8

The primary mechanism of action for this compound involves nucleophilic substitution reactions . The bromide group acts as a leaving group, facilitating the formation of new bonds with nucleophiles. This reactivity is influenced by the electron-withdrawing effects of the difluoroethoxy group, which enhances the electrophilicity of the carbon center.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent. For instance, its efficacy against Gram-positive bacteria has been documented in laboratory settings.

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways associated with cell survival and proliferation.

- Case Study : A study conducted on Jurkat E6-1 cells demonstrated that treatment with 1 μM of this compound resulted in a significant reduction in HDAC4 protein levels, indicating potential use in cancer therapies targeting histone deacetylases (HDACs) .

Organic Synthesis

Due to its reactivity, this compound serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic substitution makes it valuable for creating complex molecular architectures.

Medicinal Chemistry

The compound is being explored for its role in developing new therapeutic agents. Its unique structural features may contribute to enhanced bioactivity and selectivity against specific biological targets.

Data Table: Biological Activity Results

Eigenschaften

IUPAC Name |

1-(bromomethyl)-2-(2,2-difluoroethoxy)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrF2O/c10-5-7-3-1-2-4-8(7)13-6-9(11)12/h1-4,9H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVSRNRPUFNIRNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CBr)OCC(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrF2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.